molecular formula C22H18N4O4 B10783493 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate

4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate

Cat. No.: B10783493
M. Wt: 402.4 g/mol
InChI Key: WQUIJVKNPYBZOF-UHFFFAOYSA-N
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Preparation Methods

SB-431542 (hydrate) is synthesized through a multi-step chemical process. The synthesis involves the formation of the imidazole ring and subsequent coupling with benzamide. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

SB-431542 (hydrate) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazole ring and benzamide moiety. Common reagents used in these reactions include organic solvents like DMSO and ethanol . The major products formed from these reactions are derivatives of the original compound, which retain the core structure but have modified functional groups .

Comparison with Similar Compounds

SB-431542 (hydrate) is unique in its selective inhibition of ALK4, ALK5, and ALK7. Similar compounds include:

SB-431542 (hydrate) stands out due to its high selectivity and potency, making it a valuable tool in scientific research .

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrate

InChI

InChI=1S/C22H16N4O3.H2O/c23-21(27)13-4-6-14(7-5-13)22-25-19(20(26-22)16-3-1-2-10-24-16)15-8-9-17-18(11-15)29-12-28-17;/h1-11H,12H2,(H2,23,27)(H,25,26);1H2

InChI Key

WQUIJVKNPYBZOF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5.O

Origin of Product

United States

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